

Commercial Availability and Technical Guide for 3-Methylcyclobutanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclobutanol

Cat. No.: B1603523

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and representative experimental protocols for **3-methylcyclobutanol**. This valuable building block is of interest in medicinal chemistry and materials science due to its strained cyclobutane ring and the presence of a hydroxyl functional group, offering a unique three-dimensional scaffold for the synthesis of novel molecules.

Commercial Suppliers and Availability

3-Methylcyclobutanol is available from several chemical suppliers, primarily for research and development purposes. It is typically offered as a mixture of cis and trans isomers, although some suppliers may provide the individual isomers. The purity of the commercially available product is generally high, suitable for most synthetic applications.

Supplier	Product Name	CAS Number	Purity	Available Quantities
AChemBlock	3-Methylcyclobutanol	20939-64-4	97%	250 mg, 1 g
Synblock	trans-3-methylcyclobutanol	1694637-32-5	>98%	Inquire
CP Lab Safety	3-Methylcyclobutanol	20939-64-4	95%	100 mg

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and hazard information for **3-methylcyclobutanol** is provided below. This data is essential for safe handling, experimental design, and computational modeling.

Property	Value
Molecular Formula	C ₅ H ₁₀ O
Molecular Weight	86.13 g/mol
CAS Number	20939-64-4 (Isomer mixture)
Appearance	Colorless liquid
Boiling Point	133-134 °C
Density	0.979 g/cm ³ (Predicted)
GHS Hazard Statements	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of **3-methylcyclobutanol**. These methods are based on established chemical principles and analogous procedures found in the scientific literature.

Synthesis of 3-Methylcyclobutanol by Reduction of 3-Methylcyclobutanone

A common and effective method for the synthesis of **3-methylcyclobutanol** is the reduction of the corresponding ketone, 3-methylcyclobutanone, using a mild reducing agent such as sodium borohydride. This reaction typically yields a mixture of cis and trans isomers.

Materials:

- 3-Methylcyclobutanone
- Methanol (reagent grade)
- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (1 M)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclobutanone in methanol at a concentration of approximately 0.5 M.
- Cool the solution to 0 °C in an ice-water bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is neutral.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-methylcyclobutanol**.

Purification by Fractional Distillation

The crude **3-methylcyclobutanol** can be purified by fractional distillation to separate the product from any unreacted starting material and high-boiling impurities.

Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Heating mantle
- Thermometer

Procedure:

- Set up the fractional distillation apparatus.
- Place the crude **3-methylcyclobutanol** in the distillation flask with a few boiling chips.

- Heat the flask gently.
- Collect the fraction that distills at the boiling point of **3-methylcyclobutanol** (approximately 133-134 °C at atmospheric pressure).
- The purity of the collected fractions can be assessed by GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique to determine the purity and isomeric ratio of **3-methylcyclobutanol**.

Instrumentation and Conditions (Representative):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent (e.g., DB-WAX) for better separation of isomers.
- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

- Mass Range: m/z 35-350

Sample Preparation:

- Prepare a 1 mg/mL solution of the **3-methylcyclobutanol** sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Inject 1 μ L of the sample into the GC-MS.

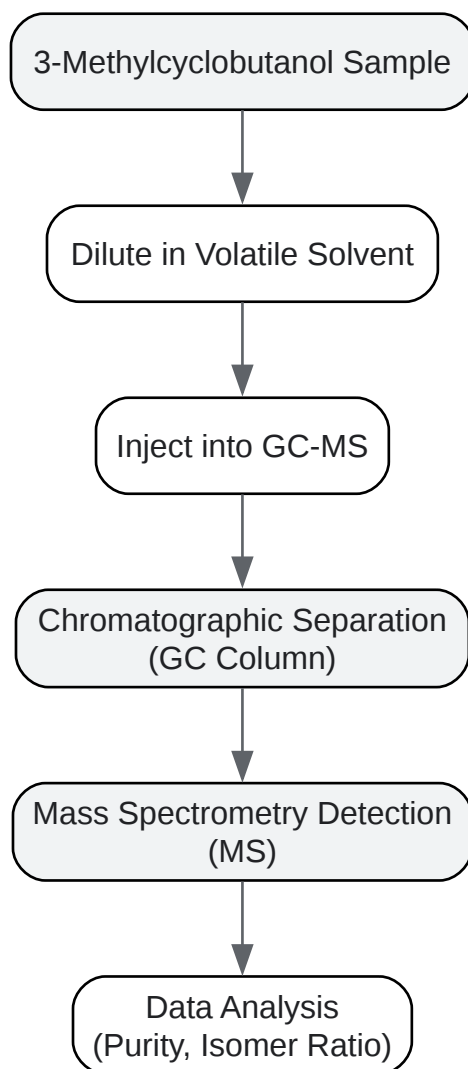
Data Analysis:

The purity of the sample is determined by the relative peak area of **3-methylcyclobutanol** in the total ion chromatogram. The ratio of cis and trans isomers can be determined by the relative areas of their corresponding peaks, which will have slightly different retention times. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow for **3-methylcyclobutanol**.

Synthesis of **3-Methylcyclobutanol**.



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GC-MS Analysis Workflow.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com